molecular formula C18H23NO4 B5710287 ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate

ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate

Cat. No. B5710287
M. Wt: 317.4 g/mol
InChI Key: NWTDEGSTCQKIPL-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is a chemical compound that is commonly used in scientific research. It is a derivative of piperidinecarboxylic acid and is known for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is not fully understood. However, it is believed to act as a modulator of various receptors such as the mu-opioid receptor and the cannabinoid receptor. It is also believed to affect the activity of various enzymes such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties. It is also believed to have neuroprotective effects and to affect the release of various neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate in lab experiments is its high selectivity for various receptors. This allows researchers to study the effects of different compounds on specific receptors. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate in scientific research. One possible direction is the study of its effects on different types of pain such as neuropathic pain and inflammatory pain. Another direction is the study of its effects on various neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, the development of more soluble derivatives of this compound could expand its use in various experiments.

Synthesis Methods

Ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is synthesized by the reaction of ethyl piperidine-4-carboxylate with 3-(2-methoxyphenyl)acrylic acid under basic conditions. The reaction is carried out in the presence of a catalyst such as triethylamine or sodium hydride. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

Ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is commonly used in scientific research as a tool to study various biological processes. It is used as a ligand to study the binding affinity and selectivity of different receptors. It is also used to study the effects of different compounds on various physiological processes such as pain perception, inflammation, and neuronal activity.

properties

IUPAC Name

ethyl 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-3-23-18(21)15-10-12-19(13-11-15)17(20)9-8-14-6-4-5-7-16(14)22-2/h4-9,15H,3,10-13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTDEGSTCQKIPL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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